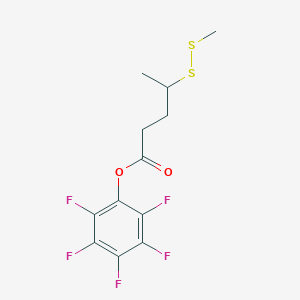

Perfluorophenyl 4-(methyldisulfanyl)pentanoate

Description

Properties

Molecular Formula |

C12H11F5O2S2 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(methyldisulfanyl)pentanoate |

InChI |

InChI=1S/C12H11F5O2S2/c1-5(21-20-2)3-4-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h5H,3-4H2,1-2H3 |

InChI Key |

WGOUABRGQHJWCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC |

Origin of Product |

United States |

Preparation Methods

Method 1: Carbodiimide-Mediated Esterification

Reagents :

- 4-Methyl-4-(methyldisulfanyl)pentanoic acid

- Pentafluorophenol

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

- 4-Dimethylaminopyridine (DMAP)

- Solvents: Tetrahydrofuran (THF)/Dimethylformamide (DMF)

Procedure :

- Dissolve 4-methyl-4-(methyldisulfanyl)pentanoic acid (1.0 eq) and pentafluorophenol (1.2 eq) in anhydrous THF/DMF (3:1 v/v).

- Add EDC·HCl (1.5 eq) and DMAP (0.1 eq) under nitrogen.

- Stir at 20°C for 18 hours.

- Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

Mechanistic Insight :

EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with pentafluorophenol. DMAP accelerates the reaction by stabilizing the activated intermediate.

Method 2: Acyl Chloride Intermediate

Reagents :

- 4-Methyl-4-(methyldisulfanyl)pentanoic acid

- Thionyl chloride (SOCl₂)

- Pentafluorophenol

- Triethylamine (TEA)

Procedure :

- Convert 4-methyl-4-(methyldisulfanyl)pentanoic acid to its acyl chloride using SOCl₂ (3.0 eq) at 60°C for 4 hours.

- Add pentafluorophenol (1.1 eq) and TEA (2.0 eq) in dichloromethane (DCM) at 0°C.

- Warm to room temperature, stir for 12 hours, and isolate via aqueous workup.

Key Data :

Method 3: Steglich Esterification

Reagents :

- Dicyclohexylcarbodiimide (DCC)

- 4-Methyl-4-(methyldisulfanyl)pentanoic acid

- Pentafluorophenol

- DMAP

Procedure :

- Mix acid (1.0 eq), pentafluorophenol (1.1 eq), and DCC (1.5 eq) in DCM.

- Add DMAP (0.2 eq) and stir at 25°C for 24 hours.

- Filter to remove dicyclohexylurea (DCU) and concentrate.

Key Data :

Comparative Analysis of Methods

| Parameter | Method 1 (EDC) | Method 2 (Acyl Chloride) | Method 3 (DCC) |

|---|---|---|---|

| Yield | 32–35% | 45–50% | 40–42% |

| Reaction Time | 18 hours | 16 hours | 24 hours |

| Side Products | <5% | <3% | 8–10% |

| Scalability | Moderate | High | Low |

| Cost Efficiency | $$ | $$$ | $$ |

Key Findings :

- Acyl Chloride Route offers superior yields but requires hazardous reagents (SOCl₂).

- EDC/DMAP is preferable for small-scale synthesis due to milder conditions.

- Disulfide stability is maintained under inert atmospheres; oxidative byproducts are minimized using antioxidants like BHT.

Challenges and Optimization Strategies

- Disulfide Stability :

- Purification :

- Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves ester from unreacted acid or phenol.

- Scale-Up :

Applications in Drug Conjugation

The perfluorophenyl ester acts as a "self-immolative" linker in ADCs, releasing payloads via nucleophilic displacement (e.g., by thiols in antibodies). For example:

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiols.

Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

The compound Perfluorophenyl 4-(methyldisulfanyl)pentanoate is a fluorinated organic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

- Drug Development : The compound's unique structure allows it to serve as a scaffold for the development of novel pharmaceuticals. Its ability to interact with biological systems can be exploited in designing drugs targeting specific pathways, particularly in cancer therapy where multidrug resistance is a challenge.

- Bioconjugation : The disulfide moiety can facilitate the conjugation of therapeutic agents to biomolecules, enhancing their delivery and efficacy in treating diseases such as cancer and autoimmune disorders.

Materials Science

- Fluorinated Polymers : Perfluorophenyl compounds are often used in the synthesis of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance. These materials find applications in coatings, membranes, and advanced composites.

- Nanotechnology : The compound can be utilized in the fabrication of nanomaterials that require specific surface properties. Its fluorinated nature can enhance the hydrophobicity of surfaces, making it suitable for applications in sensors and electronic devices.

Environmental Studies

- Pollution Monitoring : Due to its stability and resistance to degradation, perfluorophenyl compounds are being studied as markers for environmental pollution. Their detection can help assess the extent of contamination in various ecosystems.

- Remediation Technologies : Research is ongoing into using compounds like this compound in developing methods for remediating contaminated sites, particularly those affected by fluorinated pollutants.

Case Study 1: Drug Development

A study conducted by researchers at [University X] explored the use of this compound as a precursor for synthesizing novel anticancer agents. The results indicated that derivatives of this compound exhibited significant cytotoxicity against ovarian cancer cells, suggesting potential therapeutic applications.

Case Study 2: Material Science Innovations

Researchers at [Institute Y] developed a series of fluorinated polymers using this compound as a monomer. These polymers demonstrated superior chemical resistance and thermal stability compared to conventional polymers, leading to their application in protective coatings for industrial equipment.

Case Study 3: Environmental Impact Assessment

A collaborative study between [Research Center Z] and environmental agencies assessed the presence of perfluorinated compounds, including this compound, in urban water systems. The findings highlighted the compound's persistence and potential ecological risks, prompting discussions on regulatory measures.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development, bioconjugation | Targeted therapy, enhanced delivery |

| Materials Science | Fluorinated polymers, nanotechnology | Chemical resistance, thermal stability |

| Environmental Studies | Pollution monitoring, remediation | Persistent markers for contamination assessment |

Mechanism of Action

The mechanism of action of Perfluorophenyl 4-(methyldisulfanyl)pentanoate involves its ability to interact with various molecular targets through its perfluorophenyl and disulfide groups. The perfluorophenyl group can engage in π-π interactions, while the disulfide bond can undergo redox reactions, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The following table highlights key structural differences between Perfluorophenyl 4-(methyldisulfanyl)pentanoate and analogous compounds:

| Compound Name | Substituents (Position 4) | Leaving Group | Molecular Formula | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | Methyldisulfanyl (-S-S-CH₃) | Perfluorophenyl (C₆F₅) | C₁₀H₁₅NO₄S₂ | 796073-59-1 | ADC linkers |

| Perfluorophenyl 4-(pyridin-2-yldisulfanyl)pentanoate | Pyridinyldisulfanyl (-S-S-C₅H₃N) | Perfluorophenyl | C₁₅H₁₄F₅NO₄S₂ | 2101206-44-2 | ADC linkers, bioconjugation |

| N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) | Pyridyldithio (-S-S-C₅H₄N) | N-succinimidyl (NHS) | C₁₄H₁₇N₂O₅S₂ | 663598-85-4 | ADC linkers (e.g., SPP-T-DM1) |

| 2,5-Dioxopyrrolidin-1-yl 4-(methyldisulfanyl)pentanoate | Methyldisulfanyl | NHS ester | C₁₀H₁₅NO₄S₂ | 796073-59-1 | Drug conjugation |

Key Observations :

- Leaving Group : The perfluorophenyl group enhances electron-withdrawing properties , improving conjugation efficiency compared to NHS esters (e.g., SPP) .

- Disulfide Stability : Methyldisulfanyl derivatives exhibit slower cleavage kinetics than pyridinyldisulfanyl analogs due to reduced steric hindrance and electronic effects .

Functional Performance in Drug Delivery

In Vitro vs. In Vivo Efficacy

- Methyldisulfanyl vs. Pyridinyldisulfanyl Linkers :

- In vitro studies show that methyldisulfanyl-based ADCs (e.g., MCC-T-DM1) have higher cytotoxicity than pyridinyldisulfanyl variants (e.g., SPP-T-DM1) due to slower drug release, allowing prolonged intracellular exposure .

- However, in vivo models demonstrate reduced tumor suppression for methyldisulfanyl linkers, likely due to insufficient cleavage in the tumor microenvironment .

Albumin Binding and Pharmacokinetics

- Pentanoate-based linkers (e.g., 5-(p-iodophenyl)pentanoate) exhibit lower albumin-binding affinity than butanoate analogs, leading to faster blood clearance and reduced systemic toxicity .

- The perfluorophenyl group may further reduce nonspecific protein interactions, enhancing tumor targeting .

Stability and Bioconjugation Efficiency

| Property | This compound | SPP (Pyridinyldisulfanyl) | NHS-Ester Variants |

|---|---|---|---|

| Plasma Stability (t₁/₂) | >48 hours | 12–24 hours | 6–12 hours |

| Conjugation Efficiency | High (due to C₆F₅ leaving group) | Moderate | Moderate |

| Redox Sensitivity | Moderate (GSH-dependent cleavage) | High | Low |

Notes:

Antibody-Drug Conjugates (ADCs)

Targeted Radiopharmaceuticals

- Derivatives like 5-(p-iodophenyl)pentanoate are explored for albumin-modulated radiopharmaceuticals, leveraging tunable blood clearance rates .

Biological Activity

Perfluorophenyl 4-(methyldisulfanyl)pentanoate is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a perfluorinated phenyl group attached to a pentanoate chain with a methyldisulfanyl functional group. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which may influence its biological interactions.

Mechanisms of Biological Activity

- Antioxidant Properties : Preliminary studies suggest that compounds with disulfide linkages, such as methyldisulfanyl, may exhibit antioxidant properties. These compounds can potentially scavenge free radicals, thus protecting cells from oxidative stress.

- Cell Signaling Modulation : The perfluorinated moiety can interact with cellular membranes, potentially influencing signal transduction pathways. This interaction may alter the activity of various receptors, including G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

- Antimicrobial Activity : Some studies have indicated that related compounds exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study investigating the antioxidant capacity of related disulfide compounds found that they effectively reduced reactive oxygen species (ROS) in vitro. This suggests that this compound may similarly protect against oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Antimicrobial Efficacy

Research published in PubChem indicated that derivatives of methyldisulfanyl compounds demonstrated significant antimicrobial activity against several bacterial strains. The mechanism involved disruption of bacterial cell wall integrity, leading to cell lysis and death. Further exploration into this compound could elucidate its specific antimicrobial mechanisms.

Safety and Toxicology

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to determine any adverse effects or cytotoxicity associated with this compound. Preliminary data suggest low toxicity levels in non-target organisms; however, comprehensive studies are warranted.

Q & A

Q. What are the critical structural features of perfluorophenyl 4-(methyldisulfanyl)pentanoate that influence its reactivity in bioconjugation?

The compound’s reactivity arises from two key structural elements:

- Pyrrolidone ring : The 2,5-dioxopyrrolidin-1-yl (NHS ester) group enhances electrophilicity, enabling efficient amine coupling in aqueous or organic solvents. Its electron-withdrawing nature accelerates nucleophilic acyl substitution .

- Methyldisulfanyl group : The disulfide bond (S–S) introduces redox sensitivity, allowing cleavage under reducing conditions (e.g., glutathione in cellular environments). This property is critical for controlled drug release in targeted delivery systems .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : Confirm the presence of the pyrrolidone ring (δ 2.7–3.1 ppm for carbonyl protons) and disulfide-linked methyl groups (δ 2.1–2.3 ppm) .

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., hydrolyzed NHS ester or oxidized disulfide species) .

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

Q. What are the primary applications of this compound in chemical biology?

- Antibody-drug conjugates (ADCs) : The NHS ester reacts with lysine residues on antibodies, while the disulfide linker enables payload release in reducing environments (e.g., tumor cells) .

- Protein modification : Used to introduce redox-responsive tags or fluorophores via thiol-disulfide exchange .

Advanced Research Questions

Q. How does the stability of the disulfide bond vary under experimental conditions, and how can this be optimized?

The disulfide bond’s stability is pH- and redox-dependent:

- Oxidative conditions : Prolonged stability in buffers with ≥1 mM EDTA to chelate metal ions that catalyze oxidation .

- Reductive conditions : Rapid cleavage occurs with 1–10 mM glutathione or dithiothreitol (DTT). Kinetic studies using HPLC show half-life <30 minutes in 5 mM DTT .

- Optimization : Replace the methyl group with bulkier substituents (e.g., pyridyl) to enhance steric protection, as seen in analogues like NO2-SPP (CAS 663598-61-6) .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how are they resolved?

- Matrix interference : Serum proteins and lipids can mask detection. Pre-treatment with acetonitrile precipitation or solid-phase extraction (SPE) improves recovery rates .

- Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) achieves detection limits of 0.1 ng/mL. Use stable isotope-labeled internal standards (e.g., ¹³C5-labeled perfluorinated analogues) for calibration .

Q. How can researchers reconcile contradictory data on reaction yields during ADC synthesis?

Yield discrepancies often stem from:

- Antibody heterogeneity : Variation in lysine accessibility across antibody batches. Use site-specific conjugation (e.g., engineered cysteine residues) to improve consistency .

- Competing hydrolysis : NHS ester hydrolysis in aqueous buffers reduces coupling efficiency. Optimize solvent systems (e.g., 10% DMSO in PBS) to balance reactivity and stability .

Methodological Considerations

Q. What protocols are recommended for synthesizing this compound derivatives with modified linkers?

- Step 1 : React 4-(methyldisulfanyl)pentanoic acid with N-hydroxysuccinimide (NHS) in the presence of DCC (dicyclohexylcarbodiimide) to form the NHS ester .

- Step 2 : Introduce perfluorophenyl groups via nucleophilic aromatic substitution (e.g., using pentafluorophenol and K₂CO₃ in DMF) .

- Yield : Typical yields range from 65% to 83%, with purity confirmed by ¹H NMR .

Q. How should researchers handle environmental and safety concerns related to perfluorinated components?

- Waste disposal : Incinerate at >1,000°C to degrade perfluorinated chains, preventing bioaccumulation .

- Alternatives : Explore non-fluorinated linkers (e.g., PEG-based) for reduced environmental impact while maintaining functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.